(4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-13-9-17(24-12-13)18(23)21-8-7-15(10-21)22-11-16(19-20-22)14-5-3-2-4-6-14/h2-6,9,11-12,15H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRFYUKDLGFKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene and triazole units. These units are then coupled using appropriate reagents under controlled conditions. One common synthetic route involves the reaction of 4-methylthiophene-2-carboxylic acid with 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The triazole ring can be reduced to form amines.
Substitution: : The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) or H2O2 (Hydrogen Peroxide).
Reduction: : Using reducing agents like LiAlH4 (Lithium Aluminium Hydride) or NaBH4 (Sodium Borohydride).
Substitution: : Using nucleophiles like amines or alcohols in the presence of a suitable solvent.
Major Products Formed
Oxidation: : Formation of 4-methylthiophene-2-sulfoxide or 4-methylthiophene-2-sulfone.
Reduction: : Formation of 4-methylthiophene-2-amine.
Substitution: : Formation of various substituted pyrrolidines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of compounds containing the triazole moiety in exhibiting antimicrobial properties. Triazoles are known for their effectiveness against a range of pathogens, including bacteria and fungi. The specific compound under discussion has been synthesized and evaluated for its antimicrobial activity, showing promising results against strains such as Escherichia coli and Pseudomonas aeruginosa .
Anticancer Properties
Compounds similar to (4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone have been investigated for their anticancer activities. The presence of the triazole ring is particularly significant as it has been associated with cytotoxic effects in various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Research into neuroprotective agents has identified several compounds with similar structural features as potential candidates for treating neurodegenerative diseases. The triazole and pyrrolidine components may contribute to neuroprotection through modulation of neurotransmitter systems and reduction of oxidative stress .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced properties. The unique electronic characteristics of the triazole group can improve the conductivity and thermal stability of polymers, making them suitable for applications in electronics and photonics .
Sensor Development
Due to its chemical properties, this compound can be utilized in the development of sensors for detecting various analytes. The ability of triazole derivatives to form stable complexes with metal ions makes them ideal candidates for sensor applications in environmental monitoring and biomedical diagnostics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Triazole-Pyrrolidine/Piperazine Derivatives
(a) Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound B)
- Structure : Replaces pyrrolidine with piperazine and substitutes triazole with a trifluoromethylphenyl group.
- Key Differences :
- Trifluoromethyl Group : Increases electronegativity and metabolic stability compared to Compound A’s phenyl group.
- Piperazine vs. Pyrrolidine : Piperazine’s six-membered ring offers greater conformational flexibility but reduced steric hindrance.
(b) 1-Pyrrolidinyl[4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl]methanone (Compound C)
- Structure : Features a 4-(trifluoromethoxy)phenyl substituent on the triazole.
- Key Differences: Trifluoromethoxy Group: Enhances membrane permeability but may reduce aqueous solubility compared to Compound A’s unsubstituted phenyl group. Methanone Positioning: Similar scaffold but altered electronic effects due to substituent electronegativity.
Triazole-Morpholine Derivatives
4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)methanone (Compound D)
- Structure : Substitutes pyrrolidine with morpholine.
- Reduced Lipophilicity: LogP estimated at 2.1 (vs. 3.4 for Compound A), impacting bioavailability .
Pyrazoline and Thiazolidinone Analogues
(a) 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (Compound E)
- Structure : Replaces triazole-pyrrolidine with a pyrazoline-benzothiazole system.
- Key Differences :
- Benzothiazole : Increases aromaticity and rigidity, reducing conformational flexibility.
- Antimicrobial Activity : Compound E shows moderate antibacterial activity, while Compound A’s bioactivity remains uncharacterized in the literature.
(b) 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one (Compound F)
- Structure: Thiazolidinone core instead of triazole-pyrrolidine.
- Key Differences :
- Thioxo Group : Enhances metal-chelating capacity but reduces stability under acidic conditions.
Structural and Functional Data Table
Biological Activity
The compound (4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone, identified by its CAS number 2034384-79-5, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thiophene ring substituted with a methyl group and a triazole-pyrrolidine moiety. Its molecular formula is , with a molecular weight of 338.4 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. Studies have shown that modifications in the triazole ring can enhance activity against various pathogens .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. A related compound demonstrated potent antiproliferative effects against several cancer cell lines, indicating potential for further exploration in oncology .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to apoptosis in cancer cells. This mechanism is crucial for the anticancer efficacy observed in related structures .
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS production has been linked to the cytotoxic effects on cancer cells. This mechanism may be relevant for the evaluated compound .
- Caspase Activation : Apoptotic pathways involving caspase activation are often triggered by compounds that interfere with cellular integrity and function. This pathway may also be relevant for the compound under consideration .
Antiproliferative Activity
A study evaluating various derivatives found that certain modifications led to significant antiproliferative effects against human cancer cell lines such as HeLa and CEM. The compound showed IC50 values indicating strong activity compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 3f | HeLa | 0.02 | High cytotoxicity observed |
| CA-4 | HeLa | 0.15 | Standard reference compound |
Antimicrobial Screening
Preliminary antimicrobial assays indicated that similar triazole derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also have potential in this area .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Construct the pyrrolidine-triazole core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4-phenyl-1,2,3-triazole moiety .
- Step 2: Couple the 4-methylthiophen-2-yl group to the pyrrolidine scaffold using a ketone-forming reaction, such as nucleophilic acyl substitution or Friedel-Crafts acylation .
- Optimization Tips:
Basic: How can the structural integrity and purity of this compound be confirmed post-synthesis?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure to confirm stereochemistry and bond connectivity, as demonstrated for analogous pyrrolidinyl methanones .
- Spectroscopic Analysis:
- Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%) and detect impurities .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound when modifying the triazole or thiophene moieties?
Methodological Answer:
- Targeted Modifications:
- Assay Design:
Advanced: How can computational methods predict the compound's binding affinity to biological targets, and what validation experiments are necessary?
Methodological Answer:
- In Silico Approaches:
- Validation:
- Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental K values .
- Mutate key residues in the target protein (e.g., catalytic sites) to confirm predicted binding hotspots .
Advanced: What environmental fate and ecotoxicological assessments are recommended for this compound?
Methodological Answer:
- Environmental Persistence:
- Ecotoxicology:
Advanced: How can contradictory results in biological activity assays be resolved, such as varying IC50_{50}50 values across cell lines?
Methodological Answer:
- Data Reconciliation Workflow:
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
- Dose-Response Repetition: Run triplicate experiments with internal controls (e.g., reference inhibitors) .
- Mechanistic Studies: Use RNA-seq or proteomics to identify off-target pathways contributing to variability .
- Meta-Analysis: Compare data with structurally similar compounds (e.g., THP-M3T) to identify trends in cell-type specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
